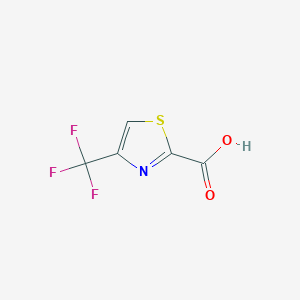

4-(三氟甲基)噻唑-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

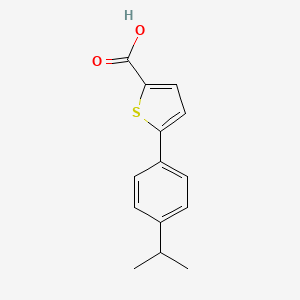

4-(Trifluoromethyl)thiazole-2-carboxylic acid is a derivative of thiazole, a heterocyclic compound containing sulfur and nitrogen . It is used as an intermediate in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic acid involves various chemical reactions. For instance, the reaction mixture is stirred overnight at 40 degrees Celsius, and the progress of the reaction is monitored using TLC. After the raw materials have completely reacted, the crude reaction system is extracted with ethyl acetate and water. The organic layer is separated and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, the drying agent is filtered out, and the filtrate is concentrated under vacuum to obtain the target molecule 2-methyl-4-trifluoromethyl-5-thiazole carboxylic acid with a yield of 99% .Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethyl)thiazole-2-carboxylic acid is C5H2F3NO2S . Its molecular weight is 197.14 . The structure contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving 4-(Trifluoromethyl)thiazole-2-carboxylic acid are complex and can lead to various products. For example, the replacement of the NH2 group with a substituted phenyl ring significantly increases the antibacterial activity of the synthesized thiazole derivatives .Physical And Chemical Properties Analysis

4-(Trifluoromethyl)thiazole-2-carboxylic acid is a solid with a melting point of 179-184 °C . Its SMILES string is OC(=O)c1csc(n1)C(F)(F)F .科学研究应用

- Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

- The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .

- Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .

- A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines .

- Among the tested compounds, the highest activity (48%) was achieved with the 4-chloro-2-methylphenyl amido substituted thiazole containing the 2-chlorophenyl group on the two position of the heterocyclic ring .

- Thiazole compounds play an important role in nature and have a diverse range of biological effects such as antitumor, antibacterial, antimicrobial, anti-viability, anti-inflammatory .

- In past decades, amide containing heterocycles are reported as a class of compounds displaying extensive biological activities .

Medicinal Chemistry

Anticancer Activity

Antimicrobial Activity

- “4-(Trifluoromethyl)thiazole-2-carboxylic acid” is a thiazole derivative that can be used as an intermediate in organic synthesis and medicinal chemistry .

- It can be used in the synthesis of pesticide molecules, insecticides, and other biologically active molecules .

Organic Synthesis and Medicinal Chemistry

Fungicidal Mixture

- Thiazole derivatives have been found to exhibit neuroprotective activity . They play a role in the synthesis of neurotransmitters, such as acetylcholine, which helps in the normal functioning of the nervous system .

- Some thiazole derivatives have been reported to exhibit antihypertensive activity . This could potentially be an area of application for “4-(Trifluoromethyl)thiazole-2-carboxylic acid”, subject to further research .

Neuroprotective Activity

Antihypertensive Activity

Antischizophrenia Activity

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

属性

IUPAC Name |

4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-12-3(9-2)4(10)11/h1H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIAFLBUSAICKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595473 |

Source

|

| Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)thiazole-2-carboxylic acid | |

CAS RN |

944900-55-4 |

Source

|

| Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)

![4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B1319522.png)